![molecular formula C28H22N2O5S B2921307 5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide CAS No. 476368-48-6](/img/structure/B2921307.png)
5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including a benzodioxol group, a benzoyl group, an amino group, and a carboxamide group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The benzodioxol group would likely contribute to the aromaticity of the compound, while the carboxamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could increase the compound’s polarity and potentially its solubility in water .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
The synthesis of complex organic molecules often involves direct polycondensation methods, utilizing various monomers and condensing agents to achieve ordered polymers with specific functional properties. For instance, direct polycondensation has been employed to create ordered poly(amide−acylhydrazide−amide) structures, demonstrating the versatility of synthesis techniques in manipulating molecular architectures for desired outcomes (Shuyan Yu, H. Seino, M. Ueda, 1999).
Biological and Pharmacological Applications
Innovative approaches in synthesis have led to the creation of compounds with significant antiviral activities, such as those against the avian influenza virus. Novel benzamide-based 5-aminopyrazoles and their derivatives exhibit potent antiviral properties, highlighting the compound's relevance in developing antiviral agents (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Anticancer Potential
The exploration into benzamide derivatives continues to reveal their potential in cancer therapy. Compounds with benzamide moieties have been synthesized and evaluated for their anticancer activity, showing promise as therapeutic agents against various cancer cell lines, indicating the compound's role in the development of new anticancer drugs (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Antimicrobial and Antifungal Agents
The chemical framework of 5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide can be modified to yield derivatives with significant antimicrobial and antifungal activities. Such compounds are valuable in combating microbial infections, offering a pathway for the development of new antimicrobial agents (B. Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, B. Sarojini, 2004).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O5S/c1-16-23(14-17-7-12-21-22(13-17)35-15-34-21)36-28(24(16)26(29)32)30-27(33)20-10-8-19(9-11-20)25(31)18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H2,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGATBLKVPFBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)
![3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2921227.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2921228.png)
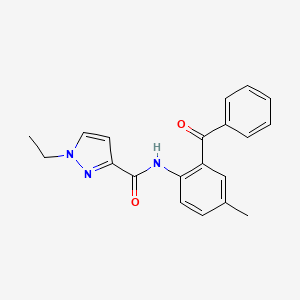
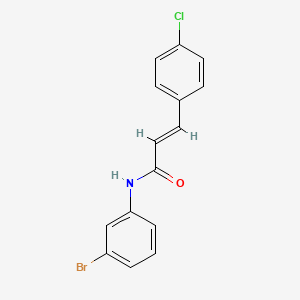
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

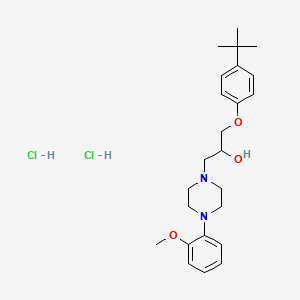
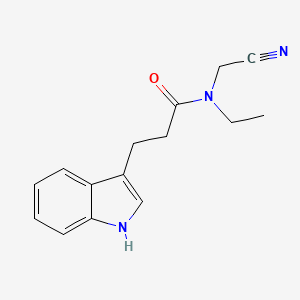
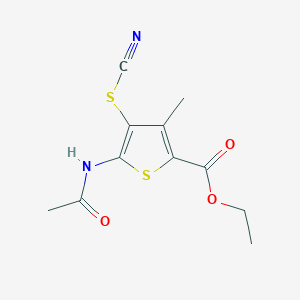
![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)
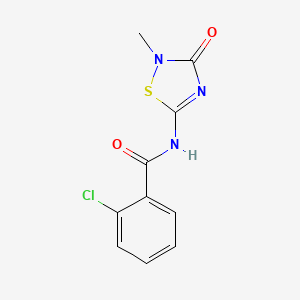
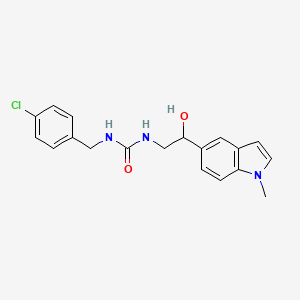
![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)